4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
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Overview
Description
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a benzoic acid moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and efficiency. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to optimize reaction conditions and reduce reaction times . The use of eco-friendly and sustainable methods is also gaining traction in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The chloro substituent and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures . In cancer research, it is studied for its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid
- 4-Amino-N-((1-pentyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- 4-Amino-N-((1-hexyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Uniqueness
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is unique due to its specific structural features, such as the chloro substituent on the benzoxazole ring and the benzoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-6-12-11(7-10)16-13(19-12)8-1-3-9(4-2-8)14(17)18/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQXPZCXWRHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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